

Fenspiride-d5: A Comprehensive Technical Guide on its Physicochemical Properties

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Compound of Interest

Compound Name: *Fenspiride-d5*

Cat. No.: *B3025718*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **Fenspiride-d5**, a deuterated analog of the anti-inflammatory and bronchodilator agent, Fenspiride. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and insights into its mechanism of action. **Fenspiride-d5** is primarily utilized as an internal standard for the quantification of Fenspiride in biological matrices during pharmacokinetic and metabolic studies.

Core Physicochemical Properties

The physicochemical characteristics of an active pharmaceutical ingredient (API) are fundamental to its formulation, delivery, and overall therapeutic efficacy. The following tables summarize the key physicochemical properties of **Fenspiride-d5** and its non-deuterated counterpart, Fenspiride.

Table 1: General and Chemical Properties of **Fenspiride-d5**

Property	Value
Chemical Name	8-(phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
CAS Number	1246911-67-0
Molecular Formula	C ₁₅ H ₁₅ D ₅ N ₂ O ₂
Molecular Weight	265.37 g/mol
Appearance	Solid
Purity	≥98%
Storage Conditions	-20°C

Table 2: Physicochemical Data of Fenspiride (Non-deuterated)

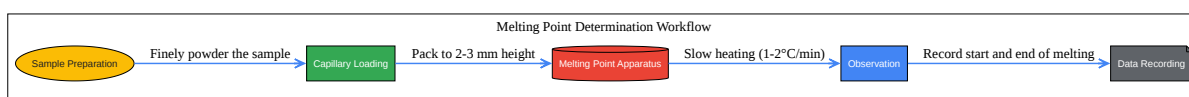
Property	Value (Predicted/Experimental)
Molecular Formula	C ₁₅ H ₂₀ N ₂ O ₂
Molecular Weight	260.33 g/mol
Density	1.19 ± 0.1 g/cm ³ (Predicted)
Boiling Point	126-127 °C at 2 Torr (Experimental)
Flash Point	240.6 °C (Predicted)
Vapor Pressure	3.67E-09 mmHg at 25°C (Predicted)
pKa	12.44 ± 0.20 (Predicted)
Solubility	DMSO, Methanol

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **Fenspiride-d5** are not publicly available and are often considered proprietary information. However, this section outlines standard and widely accepted methodologies that are employed for the characterization of active pharmaceutical ingredients.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.



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Workflow for Melting Point Determination

Methodology: A small, finely powdered sample of **Fenspiride-d5** is packed into a capillary tube. The tube is then placed in a calibrated melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely liquid is recorded as the melting point.

Determination of Solubility

Solubility is a crucial parameter that influences the bioavailability of a drug.

Methodology (Shake-Flask Method): An excess amount of **Fenspiride-d5** is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed container. The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove any undissolved solid. The concentration of **Fenspiride-d5** in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is critical for understanding the ionization state of a drug at different physiological pH values.

Methodology (Potentiometric Titration): A known concentration of **Fenspiride-d5** is dissolved in a suitable solvent (typically a mixture of water and an organic co-solvent). The solution is then

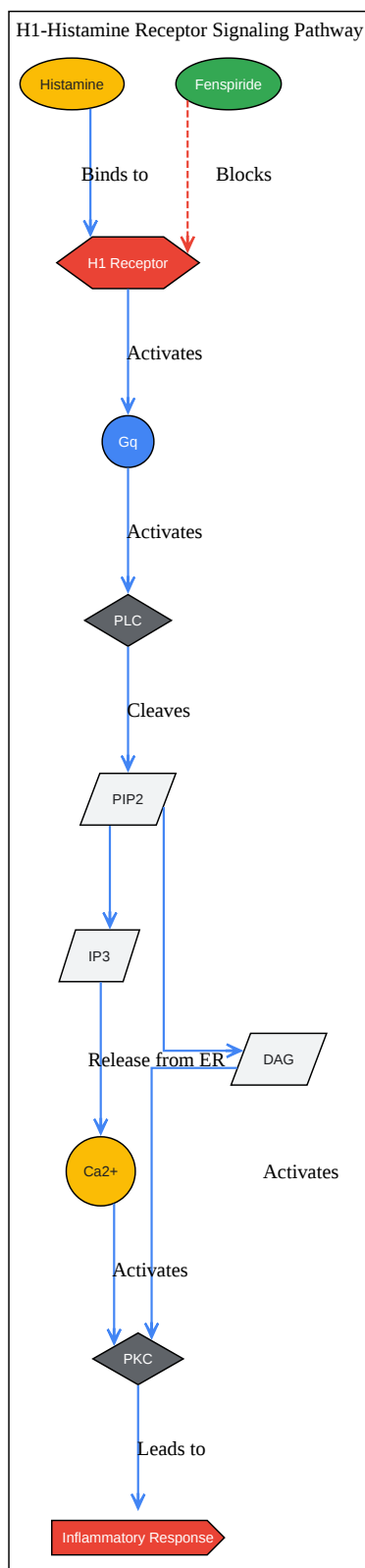
titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the inflection point of the resulting titration curve.

Mechanism of Action and Signaling Pathways

Fenspiride, the non-deuterated parent compound of **Fenspiride-d5**, exerts its therapeutic effects through a dual mechanism of action: antagonism of the H1-histamine receptor and inhibition of phosphodiesterase 4 (PDE4).

H1-Histamine Receptor Antagonism

Histamine is a key mediator of allergic and inflammatory responses. Upon binding to the H1 receptor, a G-protein coupled receptor (GPCR), it initiates a signaling cascade that leads to the classic symptoms of allergy and inflammation. Fenspiride acts as an antagonist at this receptor, blocking the binding of histamine and thereby preventing the downstream signaling events.

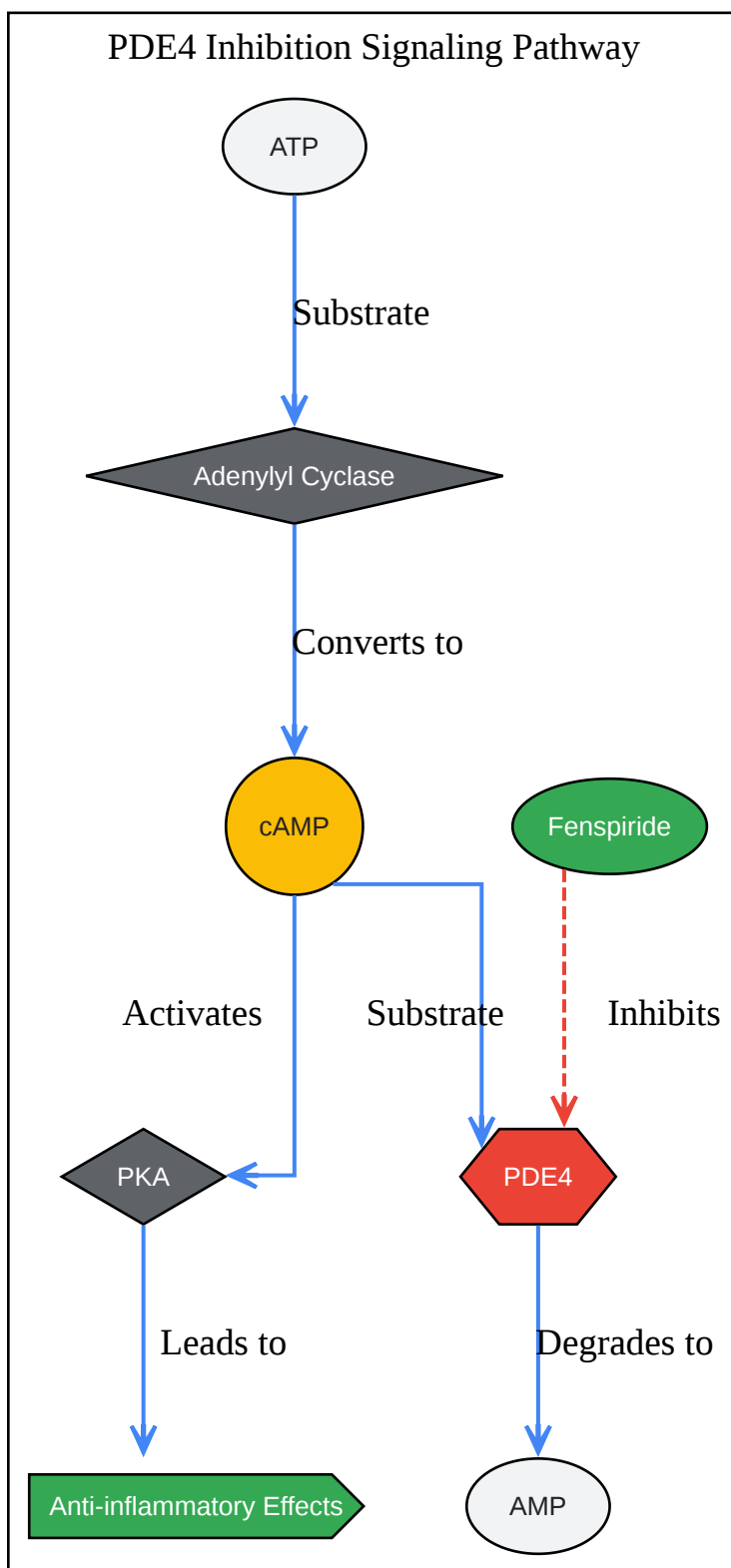


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H1-Histamine Receptor Signaling Pathway

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in the regulation of inflammatory processes. By inhibiting PDE4, Fenspiride increases intracellular levels of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors, leading to a reduction in the production of inflammatory mediators.



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PDE4 Inhibition Signaling Pathway

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of **Fenspiride-d5**, alongside standardized experimental methodologies and an exploration of the parent compound's mechanism of action. The data and diagrams presented herein are intended to serve as a foundational resource for scientists and researchers engaged in the development and analysis of Fenspiride and related compounds. A thorough understanding of these fundamental characteristics is paramount for the successful progression of drug development programs.

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